(E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE
Overview
Description
(E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-yl group, and a methylideneamino group attached to a 2-methylbenzoate moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of (E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 2-methylbenzoic acid with phenyl(pyridin-2-yl)methanamine in the presence of a dehydrating agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
(E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
(E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry .
In biology and medicine, the compound has been studied for its potential antimicrobial and antioxidant properties. Research has shown that derivatives of this compound exhibit significant activity against various microbial strains, making it a potential candidate for the development of new antimicrobial agents . Additionally, its antioxidant properties make it a subject of interest in the study of oxidative stress and related diseases .
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of (E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
At the molecular level, the compound can form stable complexes with metal ions, which can enhance its catalytic activity in various chemical reactions. The formation of these complexes involves coordination of the metal ions with the nitrogen and oxygen atoms in the compound’s structure .
Comparison with Similar Compounds
(E)-[PHENYL(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE can be compared with other similar compounds, such as pyridine derivatives and Schiff bases. Similar compounds include:
Pyridine derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity and biological activity.
Schiff bases: These compounds are characterized by the presence of a C=N bond and are known for their antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] 2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-15-9-5-6-12-17(15)20(23)24-22-19(16-10-3-2-4-11-16)18-13-7-8-14-21-18/h2-14H,1H3/b22-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFGCAZATSKXLR-ZBJSNUHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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